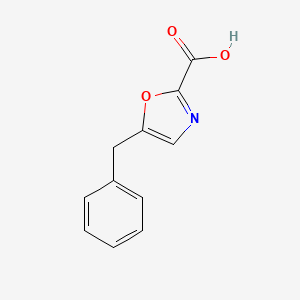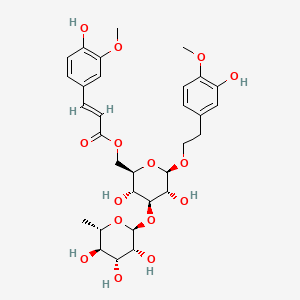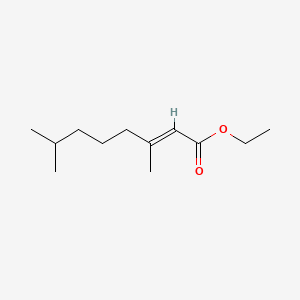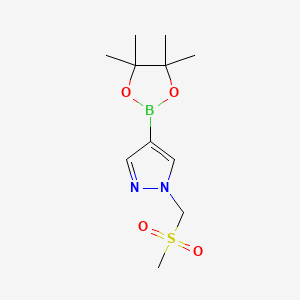
Antiarol rutinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiarol rutinoside is a natural plant phenol found in the barks of Pinus yunnanensis . It is a flavonol, abundantly found in plants, such as passion flower, buckwheat, tea, and apple .
Synthesis Analysis
Rutin, a bioactive flavonoid, has been explored for its ability to form hydrazides and natural acids to form ester linkage with the help of molecular docking . Rutin derivatives have been synthesized and evaluated for their antioxidant and xanthine oxidase inhibitory potential .Molecular Structure Analysis
This compound has a complex molecular structure. It contains a total of 68 bond(s) including 36 non-H bond(s), 6 multiple bond(s), 8 rotatable bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 6 hydroxyl group(s), 6 secondary alcohol(s), 3 ether(s) (aliphatic) and 4 ether(s) (aromatic) .Chemical Reactions Analysis
Rutin has been observed to undergo transformation during extraction processes. At least 23 compounds (rutin transformation and degradation products and their methyl derivatives) were formed from rutin during its simulated and real extraction from elderberry flower by methanol and methanol/water mixtures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex. It has a specific molecular structure and a set of chemical properties that make it unique .Applications De Recherche Scientifique
Leukemia Therapy : Cyanidin-3-rutinoside, a type of anthocyanin similar to Antiarol rutinoside, has been found to induce apoptosis in leukemia cells selectively, without affecting normal cells. This suggests its potential as a therapeutic agent for leukemia (Feng et al., 2007).
Antioxidant Effects : Rutin (quercetin-3-O-β-rutinoside) has demonstrated significant antioxidant effects in human supplementation studies, indicating its potential in reducing oxidative stress-related damages (Boyle et al., 2000).
Alzheimer’s Disease Treatment : The therapeutic potential of Rutin for Alzheimer’s disease has been highlighted, especially for its effects on amyloid beta processing, oxidative stress, and inflammation (Habtemariam, 2016).
Inhibiting Thrombosis : Quercetin-3-rutinoside, a compound similar to this compound, inhibits protein disulfide isomerase, a target for antithrombotic therapy, thus potentially preventing thrombus formation (Lin et al., 2015).
Cancer Cell Inhibition : Cyanidin 3-rutinoside and cyanidin 3-glucoside have been found to inhibit the migration and invasion of human lung cancer cells, suggesting their role in cancer therapy (Chen et al., 2006).
Anti-inflammatory Effects : Kaempferol‑3‑O‑β‑rutinoside has shown anti-inflammatory effects in lipopolysaccharide-stimulated cells, mediated by NF‑κB and MAPK pathways (Hwang et al., 2019).
Antithrombotic Agents : Quercetin-3-rutinoside has been identified as an inhibitor of protein disulfide isomerase, constituting a new class of antithrombotic agents (Jasuja et al., 2012).
Synthesis and Biological Evaluation : Rutin-zinc(II), a flavonoid-metal complex synthesized from Rutin, has shown antioxidant activity and cytotoxicity against various cancer cell lines, including leukemia and melanoma (Ikeda et al., 2015).
Protective Effects Against Liver Damage : Rutin has demonstrated protective effects against CCl4-induced liver damage in mice, suggesting its potential in treating liver diseases (Domitrović et al., 2012).
Encapsulation for Health Benefits : Rutin and anthocyanin flavonoids have been encapsulated in multiple emulsions using a spinning disc reactor, enhancing their bioavailability and potential health benefits (Akhtar et al., 2014).
Mécanisme D'action
Target of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Orientations Futures
Rutin has been recognized for its diverse therapeutic properties and has been explored for a number of pharmacological effects . Future research could focus on its potential anticancer properties, its ability to modulate numerous oncogenic and oncosuppressive signaling pathways, and its potential as a multi-targeted agent to attenuate dysregulated signaling in cancer .
Propriétés
IUPAC Name |
2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXSSIBZAQOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is known about the presence of antiarol rutinoside in Callicarpa arborea Roxb.?
A: this compound was identified for the first time in Callicarpa arborea Roxb., alongside eleven other known compounds. [] The study did not investigate the specific biological activities or properties of the isolated compounds.
Q2: Are there any studies investigating the potential biological activities of this compound?
A: The provided research paper [] focuses on the isolation and structural characterization of compounds from Callicarpa arborea Roxb. and does not delve into the biological activities of this compound. Further research is needed to explore its potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



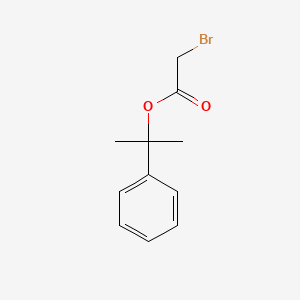
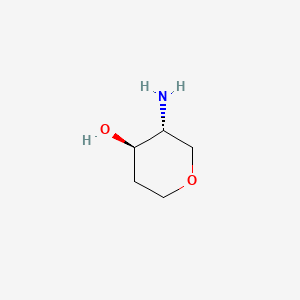
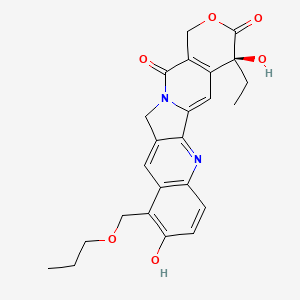
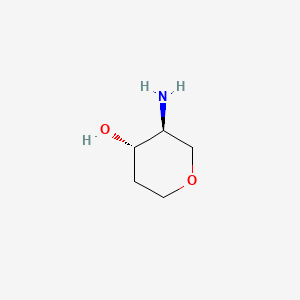

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

